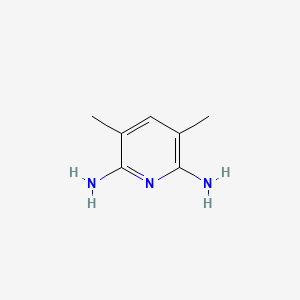
4-Methyl-2,3-dihydro-1H-inden-1-amine
Vue d'ensemble
Description
“4-Methyl-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the molecular weight of 147.22 . It is also known as N-methyl-1-indanamine .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2,3-dihydro-1H-inden-1-amine” can be represented by the InChI code:1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 . This indicates that the compound has a single carbon atom attached to a nitrogen atom (forming a methylamine group), and this nitrogen atom is also attached to an indane ring . Physical And Chemical Properties Analysis
“4-Methyl-2,3-dihydro-1H-inden-1-amine” is a liquid at room temperature .Applications De Recherche Scientifique
Fluorescence Enhancement
The study on the fluorescence enhancement of trans-4-aminostilbene derivatives, including analogs structurally related to 4-Methyl-2,3-dihydro-1H-inden-1-amine, highlights the "amino conjugation effect". This effect results from the introduction of N-phenyl substituents leading to a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and enhanced fluorescence quantum yields. These properties are beneficial for developing materials with improved optical characteristics, such as in sensors and organic light-emitting diodes (OLEDs) (Yang, Chiou, & Liau, 2002).
Antimicrobial and Cytotoxic Activities
Novel azetidine-2-one derivatives of 1H-benzimidazole, synthesized from intermediates that could be structurally related to 4-Methyl-2,3-dihydro-1H-inden-1-amine, were evaluated for their antimicrobial and cytotoxic activities. Some of these compounds exhibited good antibacterial activity and cytotoxicity, suggesting potential applications in the development of new antimicrobial agents and in cancer research (Noolvi et al., 2014).
Corrosion Inhibition
Research on amine derivative compounds, including those structurally similar to 4-Methyl-2,3-dihydro-1H-inden-1-amine, has demonstrated effective corrosion inhibition on mild steel in HCl medium. The studies indicate that the introduction of different substituent groups on the amine derivatives significantly enhances their inhibition efficiency, offering potential applications in corrosion protection technologies (Boughoues et al., 2020).
Safety And Hazards
The safety information available indicates that “4-Methyl-2,3-dihydro-1H-inden-1-amine” is potentially dangerous. The hazard statements include H302, H315, H318, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
4-methyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIOXTVALGXETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627988 | |
| Record name | 4-Methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
361389-85-7 | |
| Record name | 2,3-Dihydro-4-methyl-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361389-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


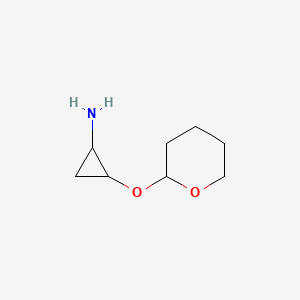
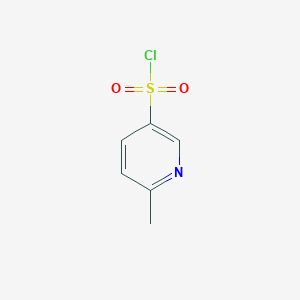

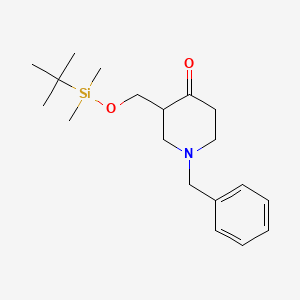
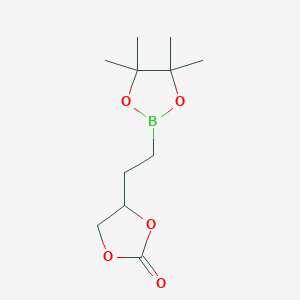
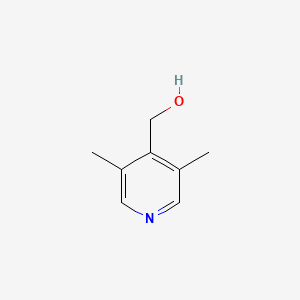
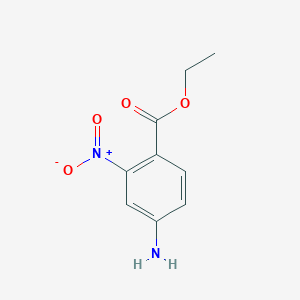

![6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1604121.png)
